molecular formula C18H21NO4 B8520061 methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate

methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate

Cat. No.: B8520061
M. Wt: 315.4 g/mol
InChI Key: KWORDDVIVQXKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a propan-2-yloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy, methyl, and propan-2-yloxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functionalizations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyloxy, methyl, and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate: This compound has a similar pyridine core but differs in the presence of a chloro group instead of a benzyloxy group.

    Ethyl 6-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate: Another related compound with a pyridine ring, but with different substituents and a pyrimidine moiety.

Uniqueness

methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate

InChI

InChI=1S/C18H21NO4/c1-12(2)23-17-13(3)16(18(20)21-4)15(10-19-17)22-11-14-8-6-5-7-9-14/h5-10,12H,11H2,1-4H3

InChI Key

KWORDDVIVQXKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1OC(C)C)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid (131a, 1.4 g, 4.7 mmol) in dry CH2Cl2 (50 mL) and dry MeOH (5 mL) was added dropwise TMSCHN2 (2.6 mL, 5.1 mmol, 2M in hexane) at 0° C. under N2. The reaction mixture was stirred at room temperature for 2 hours then concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 10/1) to give methyl 5-(benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate (131b, 1.1 g, 75%) as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.